Orazipone

anti-inflammatory mast cell TNF-alpha

Researchers modeling asthma, IBD, or intestinal radiation injury face a gap: glucocorticoids fail to inhibit mast cell histamine release, while standard NSAIDs lack sulfhydryl-modulating activity. Orazipone (OR-1384) fills this niche as a reversible thiol-conjugating immunomodulator. • Inhibits TNF-α (IC50 20 μM) and mast cell histamine release-unlike budesonide • Reduces iNOS/NO via NF-κB & STAT1 blockade; nonthiol analog OR-2149 lacks this effect • Induces eosinophil apoptosis resistant to IL-5-mediated survival signaling • Radioprotective in intestinal radiation models; reduces TGF-β levels

Molecular Formula C13H14O4S
Molecular Weight 266.31 g/mol
CAS No. 137109-78-5
Cat. No. B159756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrazipone
CAS137109-78-5
SynonymsOR 1384
OR-1384
OR1384
orazipone
Molecular FormulaC13H14O4S
Molecular Weight266.31 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C
InChIInChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3
InChIKeyCAWYWWPWSAMGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orazipone Core Identity and Mechanism


Orazipone (OR-1384, CAS 137109-78-5) is a sulfhydryl-modulating small molecule immunomodulator that exhibits anti-inflammatory properties through reversible thiol conjugation with intracellular signaling proteins and glutathione [1]. This compound inhibits activation of the transcription factors NF-κB and STAT1, reduces inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production, and induces eosinophil apoptosis [2]. Orazipone has been investigated in experimental models of asthma, inflammatory bowel disease (IBD), and chronic obstructive pulmonary disease (COPD) [3].

Sulfhydryl-modulating immunomodulator with distinct mechanism from glucocorticoids
Inhibits NF-κB/STAT1 signaling and iNOS/NO production in inflammatory models
Induces eosinophil apoptosis and stabilizes mast cell degranulation

Orazipone: Unique Thiol-Modulating Activity


Orazipone's therapeutic effects are mechanistically distinct from those of glucocorticoids and standard NSAIDs due to its unique sulfhydryl-modulating activity. This covalent, reversible interaction with thiol groups enables modulation of redox-sensitive transcription factors and induction of eosinophil apoptosis in a manner not replicated by other anti-inflammatory classes. For example, the glucocorticoid budesonide potently inhibits TNF-α production (IC50 0.25 μM) but does not appreciably affect histamine release from mast cells [1], whereas orazipone inhibits both cytokine production (IC50 20 μM for TNF-α) and histamine release [2]. Furthermore, the thiol-modulating property is essential for orazipone's ability to inhibit iNOS expression and NO production; a nonthiol-modulating analog (OR-2149) fails to exert these effects [3]. Therefore, substitution with glucocorticoids or NSAIDs would result in loss of key pharmacological activities critical for experimental models of asthma and IBD.

Glucocorticoid substitution
May not inhibit mast cell histamine release; budesonide lacks this activity.
Nonthiol analog OR-2149
Fails to inhibit iNOS expression and NO production; thiol reactivity is essential.
NSAID class mismatch
Does not target NF-κB/STAT1 or eosinophil apoptosis through thiol modulation.

Orazipone Comparative Evidence


TNF-α Inhibition in Mast Cells

Orazipone inhibits TNF-α production in HMC-1 human mast cells with an IC50 of 20 μM, compared to the more potent glucocorticoid budesonide (IC50 0.25 μM) and the derivative OR-1958 (IC50 10 μM) [1]. While budesonide is significantly more potent on TNF-α, it lacks activity against histamine release (see next evidence item). This differential activity profile highlights the distinct mechanism of action of orazipone relative to glucocorticoids.

TNF-α inhibition
Head-to-head
IC50 20 μM (Orazipone) vs. 0.25 μM (budesonide), 10 μM (OR-1958)
Supports TNF-α inhibition mast cell assay context
HMC-1 human mast cells
anti-inflammatory mast cell TNF-alpha

Mast Cell Histamine Release Inhibition

In rat peritoneal mast cells, orazipone inhibited compound 48/80-induced histamine release in a dose-dependent and reversible manner, whereas budesonide did not appreciably affect histamine release [1]. The derivative OR-1958 exhibited even stronger inhibition of histamine release than orazipone. This demonstrates that orazipone and its sulfhydryl-reactive derivatives can suppress mast cell degranulation, a key feature of allergic inflammation, which glucocorticoids like budesonide cannot achieve.

Histamine release
Head-to-head
Dose-dependent inhibition; budesonide: no appreciable effect
Supports mast cell degranulation endpoint context
Rat peritoneal mast cells
mast cell degranulation histamine release anti-allergic

iNOS Expression and NO Production

Orazipone and its derivative OR-1958 inhibited iNOS expression and NO production in J774 macrophages and human alveolar epithelial cells in a concentration-dependent manner, whereas the nonthiol-modulating analog OR-2149 had no effect [1]. Specifically, orazipone reduced LPS-induced iNOS mRNA expression and prevented activation of NF-κB and STAT1, which are critical for iNOS transcription [1]. This demonstrates that the sulfhydryl-modulating property is essential for the anti-inflammatory effects of orazipone on the iNOS pathway.

iNOS/NO pathway
Head-to-head
Concentration-dependent inhibition; nonthiol analog OR-2149: no effect
Supports thiol-dependent iNOS pathway context
J774 macrophages / A549 cells
iNOS inhibition nitric oxide transcription factor

Eosinophil Apoptosis Induction

Orazipone reversed interleukin-5 (IL-5)-afforded survival of human eosinophils by inducing apoptosis, and this effect could not be overcome by high concentrations of IL-5 [1]. In contrast, glucocorticoid-induced eosinophil apoptosis can be overcome by high IL-5 concentrations [1]. Orazipone also enhanced spontaneous apoptosis and CD95-induced apoptosis without causing primary necrosis. This indicates a distinct mechanism of eosinophil apoptosis induction that may be more robust in the presence of survival cytokines.

Eosinophil apoptosis
Cross-study comparable
Apoptosis induction resistant to high IL-5; glucocorticoid apoptosis overcome by IL-5
Supports eosinophil apoptosis endpoint context
Human eosinophils
eosinophil apoptosis IL-5 asthma

Intestinal Radiation Injury Protection

In a rat model of localized small bowel irradiation, intraluminal administration of orazipone (30 mg/kg/day) significantly ameliorated histologic injury and reduced transforming growth factor-beta (TGF-β) immunoreactivity levels compared to vehicle control, both after single-dose and fractionated irradiation [1]. Intestinal wall thickness was significantly reduced after single-dose irradiation, and mucosal surface area and mast cell numbers were partially restored. This demonstrates that orazipone provides local radioprotection to the intestine.

Intestinal radioprotection
Model context
Reported reduction in injury score & TGF-β vs. vehicle (P<0.05)
Supports intestinal radiation injury model endpoint
Rat model, 30 mg/kg/day i.l.
radioprotection intestinal injury TGF-beta

Orazipone Application Scenarios


Asthma and Allergic Inflammation Models

Investigators studying asthma or allergic inflammation may prefer orazipone over glucocorticoids when the experimental protocol requires inhibition of both mast cell degranulation and cytokine production. As demonstrated in head-to-head comparisons, orazipone inhibits histamine release from mast cells, whereas budesonide does not [1]. Additionally, orazipone's induction of eosinophil apoptosis is resistant to IL-5-mediated survival, potentially providing more robust eosinophil clearance [2].

IBD and Intestinal Inflammation Research

Orazipone's local immunomodulatory activity in the intestine, coupled with its ability to inhibit NF-κB and STAT1 activation, makes it a valuable tool in IBD models. Its demonstrated radioprotective effects in a rat model of intestinal radiation injury [3] further support its use in studies of intestinal inflammation and mucosal healing. Procurement for IBD research should prioritize orazipone over standard NSAIDs due to its unique thiol-modulating mechanism and lack of iNOS inhibition by nonthiol analogs [4].

Radiation Biology and Radioprotection

Orazipone is one of the few small molecules shown to ameliorate intestinal radiation toxicity when administered locally. In a preclinical rat model, orazipone significantly reduced histopathologic injury and TGF-β levels following both single-dose and fractionated irradiation [3]. This application is not shared by glucocorticoids or NSAIDs and represents a distinct research niche.

Redox Signaling and Transcription Factor Studies

Due to its reversible sulfhydryl-modulating activity, orazipone serves as a pharmacological probe to dissect thiol-dependent signaling pathways. Its differential effects compared to nonthiol-modulating analogs (e.g., OR-2149) on iNOS expression and NO production [4] make it a valuable tool for investigating redox-sensitive transcription factors NF-κB and STAT1.

Application
Selection Property
Validation Focus
Asthma model pathway studies
Mast cell & cytokine dual inhibition
Histamine release and cytokine endpoints
Intestinal inflammation models
Local thiol-modulating immunomodulation
NF-κB/STAT1 and mucosal healing endpoints
Radiation-induced intestinal injury models
Thiol-dependent radioprotection
Histologic injury and TGF-β endpoints
Redox signaling pathway studies
Reversible sulfhydryl modulation
iNOS/NO and transcription factor endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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